molecular formula C38H42N2O6 B1197757 Thalmidine CAS No. 5096-71-9

Thalmidine

Cat. No.: B1197757
CAS No.: 5096-71-9
M. Wt: 622.7 g/mol
InChI Key: UUURWWVPMHAACP-KYJUHHDHSA-N
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Description

Thalmidine (O-Methylthalicberine) is a bisbenzylisoquinoline alkaloid with the molecular formula C₃₈H₄₂N₂O₆ and a molecular weight of 622.76 g/mol . It is identified by CAS No. 5096-71-9 and is structurally derived from Thalicberine through O-methylation at specific positions .

Properties

CAS No.

5096-71-9

Molecular Formula

C38H42N2O6

Molecular Weight

622.7 g/mol

IUPAC Name

(3S,21S)-10,14,15,26-tetramethoxy-4,20-dimethyl-12,28-dioxa-4,20-diazaheptacyclo[27.2.2.17,11.113,17.123,27.03,8.021,35]hexatriaconta-1(32),7(36),8,10,13(35),14,16,23(34),24,26,29(33),30-dodecaene

InChI

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-34-32(42-4)22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1

InChI Key

UUURWWVPMHAACP-KYJUHHDHSA-N

SMILES

CN1CCC2=CC3=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thalmidine belongs to a family of bisbenzylisoquinoline alkaloids, sharing structural motifs with compounds such as Thalicberine, O-Methylthalmethine, Repandinine, and Bellarine. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
This compound C₃₈H₄₂N₂O₆ 622.76 6,7,7',12-Tetramethoxy; 2,2'-Dimethyl
Thalicberine C₃₇H₄₀N₂O₆ ~608.73 (estimated) Hydroxyl groups at positions 6,7,7',12
O-Methylthalmethine C₃₇H₃₈N₂O₆ 606.27 Reduced methyl groups; altered oxygenation
Repandinine C₃₈H₄₀N₂O₇ 636.28 Additional oxygen atom; methoxy groups
Bellarine C₃₇H₄₀N₂O₆ 608.29 Varied methoxy and methyl distribution

Key Observations :

  • Methylation vs. Hydroxylation: this compound differs from Thalicberine by the replacement of hydroxyl groups with methoxy groups at positions 6,7,7',12.
  • Molecular Weight Trends : Repandinine (636.28 g/mol) has a higher molecular weight than this compound due to an additional oxygen atom, which may influence solubility and crystallinity .
  • Structural Simplification : O-Methylthalmethine (606.27 g/mol) lacks two methyl groups present in this compound, suggesting reduced steric hindrance and altered receptor binding dynamics .

Analytical and Pharmacological Considerations

Analytical Challenges
  • Extraction and Purity: this compound’s complex structure poses challenges in extraction, as noted in studies on similar alkaloids. Batch-to-batch variability in natural sources can affect reproducibility, and incomplete extraction may lead to underestimation of its concentration in matrices .
  • Chromatographic Profiling : Methods like HPLC (as validated for ranitidine in ) could be adapted for this compound quantification, though its larger size and hydrophobicity may require optimized mobile phases .
Pharmacological Gaps

Clinical and Regulatory Perspectives

  • Synthesis and Standardization : Asymmetric synthesis attempts for related alkaloids (e.g., tashiromine in ) highlight the difficulty of producing enantiopure this compound, which is critical for pharmacological consistency .
  • Safety and Efficacy : Regulatory guidelines () emphasize the need for comparative clinical trials to assess this compound’s efficacy across demographics, particularly against its demethylated analog, Thalicberine, which may have differing toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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